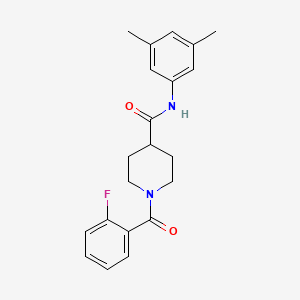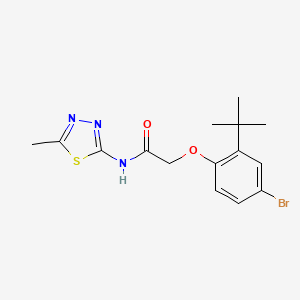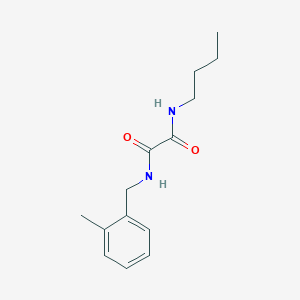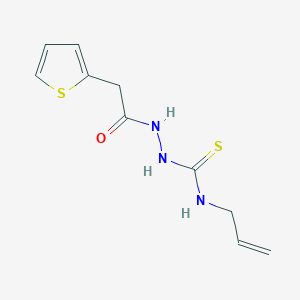![molecular formula C15H16ClN3O2 B4743264 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B4743264.png)
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone: is a complex organic compound that features a chlorophenyl group, an oxazole ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the chlorophenyl group and the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or other fields.
Comparación Con Compuestos Similares
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone: shares structural similarities with other oxazole derivatives and piperazine-containing compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, which exhibit different chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-6-8-19(9-7-18)15(20)13-10-14(21-17-13)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCKLQOHXZQGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4743182.png)
![(3,5-DICHLOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4743190.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4743192.png)


![3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid](/img/structure/B4743217.png)
![(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4743223.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4743230.png)
![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B4743233.png)
![3-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4743234.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide](/img/structure/B4743239.png)

![4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID](/img/structure/B4743250.png)
